molecular formula C18H23N3O4 B5596078 [(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone

[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone

Cat. No.: B5596078
M. Wt: 345.4 g/mol
InChI Key: OQWREABVEYTSET-RDJZCZTQSA-N
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Description

[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyrazole ring, and several functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various acids, bases, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Functional groups on the pyrrolidine or pyrazole rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone
  • [(3S,4S)-3-hydroxy-4-ethoxypyrrolidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone

Uniqueness

[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its combination of a pyrrolidine and pyrazole ring, along with the hydroxyl and methoxy groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12(2)25-17-11-20(10-15(17)22)18(23)13-8-19-21(9-13)14-6-4-5-7-16(14)24-3/h4-9,12,15,17,22H,10-11H2,1-3H3/t15-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWREABVEYTSET-RDJZCZTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CN(CC1O)C(=O)C2=CN(N=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@H]1CN(C[C@@H]1O)C(=O)C2=CN(N=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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